molecular formula C14H17N3O4 B13628691 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No.: B13628691
M. Wt: 291.30 g/mol
InChI Key: CFIDRIDAMHIUBN-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and subsequent functionalization to introduce the carboxylic acid moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine-8-carboxylic acid: Lacks the tert-butoxycarbonyl protecting group and may have different reactivity and biological activity.

    2-({[(Methoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid: Similar structure but with a methoxy group instead of tert-butoxy, which can affect its chemical properties and applications.

    2-({[(Ethoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid:

Uniqueness

The presence of the tert-butoxycarbonyl group in 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-8-17-6-4-5-10(12(18)19)11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

CFIDRIDAMHIUBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C=CC=C(C2=N1)C(=O)O

Origin of Product

United States

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